1,1'-Benzene-1,4-diylbis[3-(2,4,6-trimethylphenyl)urea]
Description
3-(2,4,6-TRIMETHYLPHENYL)-1-(4-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]AMINO}PHENYL)UREA is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a urea backbone with two 2,4,6-trimethylphenyl groups attached, making it a subject of interest in organic chemistry and material science.
Properties
Molecular Formula |
C26H30N4O2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)-3-[4-[(2,4,6-trimethylphenyl)carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C26H30N4O2/c1-15-11-17(3)23(18(4)12-15)29-25(31)27-21-7-9-22(10-8-21)28-26(32)30-24-19(5)13-16(2)14-20(24)6/h7-14H,1-6H3,(H2,27,29,31)(H2,28,30,32) |
InChI Key |
DSCNVGTXRIMYDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-TRIMETHYLPHENYL)-1-(4-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]AMINO}PHENYL)UREA typically involves the reaction of 2,4,6-trimethylphenyl isocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-TRIMETHYLPHENYL)-1-(4-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]AMINO}PHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(2,4,6-TRIMETHYLPHENYL)-1-(4-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]AMINO}PHENYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(2,4,6-TRIMETHYLPHENYL)-1-(4-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]AMINO}PHENYL)UREA exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Poly(bis(4-phenyl)(2,4,6-trimethylphenyl)amine): Known for its use in perovskite solar cells as a hole transport layer.
3-Bromo-2,4,6-trimethylphenyl isocyanate: Used as an intermediate in organic synthesis.
(4-chlorophenyl)-(2,4,6-trimethylphenyl)methanone: Another compound with similar structural features.
Uniqueness
3-(2,4,6-TRIMETHYLPHENYL)-1-(4-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]AMINO}PHENYL)UREA stands out due to its unique urea backbone and the presence of two 2,4,6-trimethylphenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
